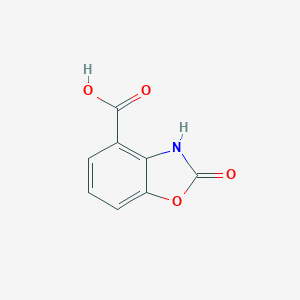

2-Oxo-2,3-Dihydro-1,3-Benzoxazol-4-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

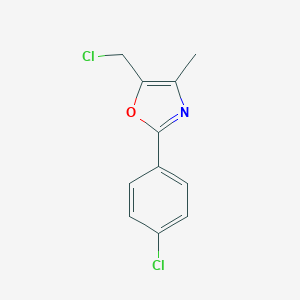

The synthesis of related benzoxazole derivatives involves various chemical reactions, showcasing the diversity in synthetic approaches. For example, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in specific acidic conditions affords 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, indicating a method for constructing benzoxazole frameworks through the transformation of oxazoles and their derivatives (Kalcheva, Tosheva, & Hadjieva, 1993). Additionally, a gold-catalyzed oxidation strategy has been utilized for the modular synthesis of 2,4-oxazole structures, demonstrating the effectiveness of bidentate ligands in controlling the reactivity of α-oxo gold carbenes (Luo, Ji, Li, & Zhang, 2012).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been confirmed through various analytical techniques. X-ray analysis played a pivotal role in determining the structure of compounds derived from benzoxazole reactions, offering insight into the molecular architecture of these compounds (Kalcheva, Tosheva, & Hadjieva, 1993).

Chemical Reactions and Properties

Benzoxazole derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional versatility. The synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives demonstrates the potential for creating novel fluorescent molecules for various applications, including antimicrobial activity (Phatangare et al., 2013).

Physical Properties Analysis

The study of benzoxazole derivatives also extends to their physical properties, including their thermotropic behavior and the formation of nematic melts, which are influenced by the structure of the polyesters based on these compounds (Kricheldorf & Thomsen, 1992).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives are characterized by their synthesis from carboxylic acids and their ability to form compounds with significant biological and therapeutic activities. The efficient synthesis of these compounds under catalyst and solvent-free conditions exemplifies the advancements in green chemistry, enabling the production of benzoxazoles in an environmentally friendly manner (Kumar, Selvam, Kaur, & Chakraborti, 2005).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

“2-Oxo-2,3-Dihydro-1,3-Benzoxazol-4-carbonsäure” ist eine Verbindung, die in der pharmazeutischen Forschung verwendet wurde . Sie wird häufig als Ausgangsmaterial oder Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Die genauen Anwendungen können je nach den spezifischen Forschungszielen stark variieren .

Synthese neuer Verbindungen

Diese Verbindung wurde bei der Synthese neuer spiro-fusionierter heterocyclischer Moleküle verwendet . Diese neuen Verbindungen wurden auf ihr Potenzial als antimikrobielle, antimykotische, antioxidative, entzündungshemmende, analgetische und Antikrebsmittel untersucht .

Entwicklung von Antikrebsmedikamenten

Einige substituierte Benzofurane, die aus “this compound” synthetisiert werden können, haben signifikante Antikrebsaktivitäten gezeigt . Es wurde festgestellt, dass sie signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen haben .

Ringumlagerungsreaktionen

Die Verbindung wurde bei der Entwicklung neuer synthetischer Methoden verwendet . Insbesondere wurde sie in einer oxidativen Ringkontraktionsumlagerung eingesetzt, um das Carboxamid-Phthalid zu erhalten .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary targets of 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid affects

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid interacts with its targets and exerts its effects . .

Eigenschaften

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUOYWFKNMUNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100960-55-2 | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

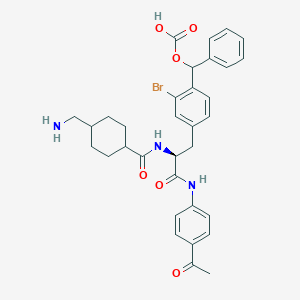

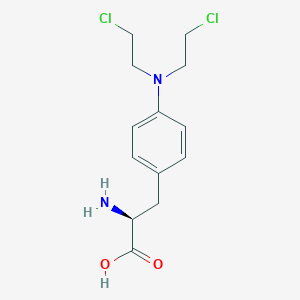

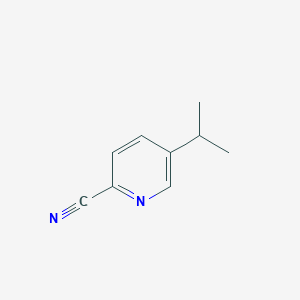

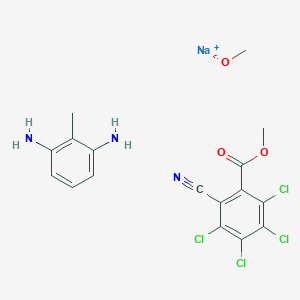

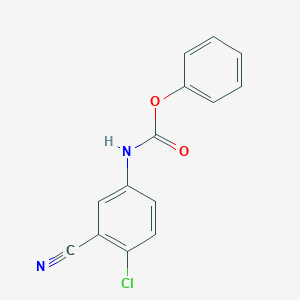

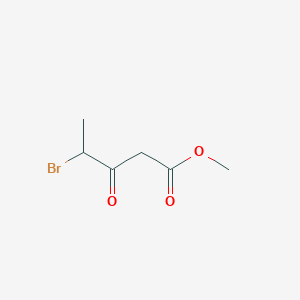

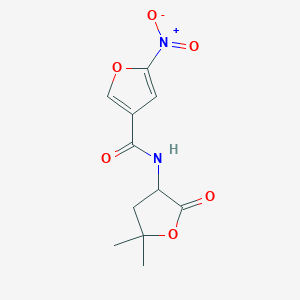

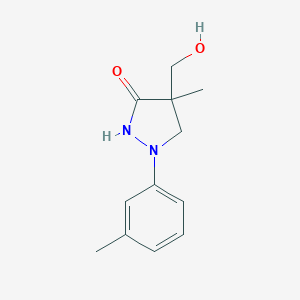

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.